molecular formula C10H10O3 B180737 3-Phenyloxetane-3-carboxylic acid CAS No. 114012-42-9

3-Phenyloxetane-3-carboxylic acid

Cat. No. B180737
M. Wt: 178.18 g/mol
InChI Key: WOMJGOIQQFWNKL-UHFFFAOYSA-N
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Description

3-Phenyloxetane-3-carboxylic acid is a chemical compound with the CAS Number: 114012-42-9 . It has a molecular weight of 178.19 and its IUPAC name is 3-phenyl-3-oxetanecarboxylic acid . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for 3-Phenyloxetane-3-carboxylic acid is 1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

3-Phenyloxetane-3-carboxylic acid is a solid substance . It is stored at refrigerator temperatures .

Scientific Research Applications

  • Coordination Polymers Synthesis : Gu et al. (2017) introduced a structurally similar ether-bridged aromatic carboxylic acid, 2-(2-carboxyphenoxy)terephthalic acid (H3cpta), as a versatile building block in crystal engineering research. This work involved the synthesis of a series of coordination compounds, representing the first structurally characterized products derived from H3cpta. The study highlighted the potential of such compounds in luminescence sensing and magnetism applications (Gu et al., 2017).

  • Bioisostere Research : Lassalas et al. (2017) explored oxetan-3-ol as a potential surrogate of the carboxylic acid functional group. This study focused on evaluating oxetan-3-ol and related structures as isosteric replacements of the carboxylic acid moiety, particularly in the context of medicinal chemistry (Lassalas et al., 2017).

  • Metal-Organic Frameworks (MOFs) : Lv et al. (2015) used a new carboxylic acid ligand, 2,4-bis-oxyacetate-benzoic acid (H3BOABA), to construct novel metal-organic framework materials. The study emphasized the potential of these materials in photoluminescence, highlighting their use in various applications such as sensing and imaging (Lv et al., 2015).

  • Organotin Carboxylates Synthesis : Xiao et al. (2013) synthesized a series of organotin carboxylates based on amide carboxylic acids. These compounds were characterized for their potential in constructing diverse molecular architectures, which could have implications in material science and chemistry (Xiao et al., 2013).

  • Benzoxazine Chemistry : Trejo-Machin et al. (2017) explored phloretic acid, a phenolic compound similar to 3-Phenyloxetane-3-carboxylic acid, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This study underscores the potential of such acids in developing sustainable materials (Trejo-Machin et al., 2017).

  • Fluorescence Chemosensors : Gui et al. (2015) developed a new fluorescence turn-on chemosensor specific for Al(3+) ions, combining the aggregation-induced-emission (AIE) effect with the complexation capability of the carboxyl group. This study highlights the use of similar carboxylic acids in developing sensitive materials for detecting ions in biological systems (Gui et al., 2015).

Safety And Hazards

The safety information for 3-Phenyloxetane-3-carboxylic acid includes several hazard statements: H302, H315, H317, H319, H335 . These indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . It also has several precautionary statements, including P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

3-phenyloxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(12)10(6-13-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMJGOIQQFWNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyloxetane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Come, TJ Senter, MP Clark, JJ Court… - Journal of medicinal …, 2021 - ACS Publications
… To a solution of 3-phenyloxetane-3-carboxylic acid (0.084 g, 0.471 mmol) in DMF (2 mL) were added HATU (0.238 g, 0.628 mmol), DMAP (0.003 g, 0.003 mmol), and iPr 2 NEt. After 5 …
Number of citations: 3 pubs.acs.org

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